molecular formula C18H20N4 B3804484 N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}cyclopentanamine

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}cyclopentanamine

Cat. No. B3804484
M. Wt: 292.4 g/mol
InChI Key: LXESGCTVKRNTNJ-UHFFFAOYSA-N
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Description

Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic compound, which means it contains atoms of at least two different elements in its ring structure . Benzimidazole and its derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include reaction with carbondisulphide in alkaline alcoholic solution, reaction with aromatic aldehydes, aliphatic aldehydes, or reaction with cyanogen bromide in acetonitrile solution .


Molecular Structure Analysis

The benzimidazole ring system is inclined to the benzene ring . The crystal structure features O—H N and C—H O hydrogen bonding and C—H and – interactions, which were investigated using Hirshfeld surface analysis .


Chemical Reactions Analysis

The UV-vis spectrum of 21HBMBA, as well as effects of solvents, have been investigated . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule and MEP surface to be a chemically reactive area appropriate for drug action .

Mechanism of Action

While the specific mechanism of action for “N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}cyclopentanamine” is not known, benzimidazole derivatives are known to have a wide range of biological activities. For example, they can interact with various enzymes and receptors in the body, leading to their diverse pharmacological effects .

Future Directions

Benzimidazole and its derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new benzimidazole derivatives with improved pharmacological properties and fewer side effects .

properties

IUPAC Name

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-2-8-15(7-1)20-12-14-6-5-11-19-18(14)22-13-21-16-9-3-4-10-17(16)22/h3-6,9-11,13,15,20H,1-2,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXESGCTVKRNTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=C(N=CC=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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